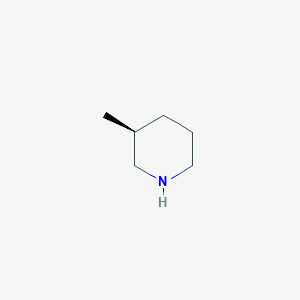

(3S)-3-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGMWWXJUXDNJN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S)-3-methylpiperidine physical and chemical properties

An In-depth Technical Guide to (3S)-3-methylpiperidine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic secondary amine that has emerged as a crucial building block in modern medicinal chemistry and organic synthesis. As a derivative of piperidine, one of the most ubiquitous scaffolds in pharmaceuticals, its specific stereochemistry and substitution pattern offer a unique three-dimensional architecture that is highly sought after for designing novel therapeutic agents.[1][2] The presence of a stereocenter at the C3 position significantly influences molecular recognition and binding affinity to biological targets, making the enantiomerically pure (S)-form a valuable asset for drug development programs targeting neurological disorders, pain management, and cancer.[3]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of this compound. It delves into its stereochemical nuances, reactivity, modern synthetic strategies, and key applications, grounding all technical claims in authoritative references.

General Information and Identifiers

Precise identification of chemical entities is paramount for research and regulatory compliance. This compound is distinguished from its enantiomer and racemic mixture by its unique CAS Registry Number and stereochemical descriptors.

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | (S)-(+)-3-Methylpiperidine, (-)-3-Methylpiperidine | [5] |

| CAS Number | 17305-22-5 | [4] |

| Racemate CAS | 626-56-2 | [6] |

| Molecular Formula | C₆H₁₃N | [4] |

| Molecular Weight | 99.17 g/mol | [5] |

| InChIKey | JEGMWWXJUXDNJN-LURJTMIESA-N | [4] |

| SMILES | C[C@H]1CCCNC1 | [4] |

Physicochemical Properties

The physical properties of this compound define its behavior in various chemical processes, influencing solvent choice, reaction conditions, and purification methods. It is a volatile, flammable, and corrosive liquid with a characteristic amine odor.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Characteristic amine-like, fishy | [3] |

| Boiling Point | 126-128 °C | [5] |

| Melting Point | -24 °C | [7] |

| Density | 0.829 - 0.845 g/cm³ (at 20-25 °C) | [5][8] |

| Refractive Index (n²⁰/D) | ~1.443 - 1.447 | [5][8] |

| Flash Point | 17 - 21 °C (closed cup) | [9] |

| pKa (conjugate acid) | ~10.6 - 11.07 | [3][5] |

| Solubility | Miscible to slightly soluble in water; soluble in ethanol, ether, and other common organic solvents. | [3][5] |

Stereochemistry and Conformational Analysis

The biological activity of chiral molecules like this compound is intrinsically linked to their three-dimensional structure. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. In 3-methylpiperidine, this results in a conformational equilibrium between two chair forms, where the methyl group can occupy either an axial or an equatorial position.

For the (3S) enantiomer, the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions between the methyl group and the axial hydrogens at the C5 and C1 (nitrogen lone pair) positions.[10] This conformational preference is critical in drug design, as it dictates the spatial orientation of substituents and their ability to interact with the binding pockets of target proteins.

Caption: Conformational equilibrium of this compound.

Chemical Reactivity and Synthetic Utility

As a secondary amine, this compound exhibits characteristic reactivity that makes it a versatile synthetic intermediate. Its utility is primarily dictated by the nucleophilicity and basicity of the nitrogen atom.

-

Basicity and Salt Formation: The lone pair on the nitrogen atom readily accepts a proton, making the compound a moderately strong base (pKa of conjugate acid ≈ 11). It reacts exothermically with acids to form stable ammonium salts, such as this compound hydrochloride (CAS: 155797-02-7), which are often crystalline solids that are easier to handle and purify.[6]

-

N-Functionalization: The secondary amine is a potent nucleophile, readily undergoing reactions such as alkylation, acylation, sulfonylation, and reductive amination. These transformations are fundamental to its role as a scaffold, allowing for the attachment of various functional groups and pharmacophores to build more complex molecules.[3]

-

Incompatibilities: Due to its nucleophilic and basic nature, it is incompatible with strong oxidizing agents, acids, acid halides, anhydrides, isocyanates, and halogenated organics.[6][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpiperidine(626-56-2) 1H NMR spectrum [chemicalbook.com]

- 6. Piperidine, 3-methyl- [webbook.nist.gov]

- 7. Piperidine, 3-methyl- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3,3-DIMETHYLPIPERIDINE(1193-12-0) 1H NMR spectrum [chemicalbook.com]

- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperidine, 3-methyl- [webbook.nist.gov]

The Pivotal Role of the 3-Methylpiperidine Scaffold: A Technical Guide to its Diverse Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Among its substituted variants, the 3-methylpiperidine moiety has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, conformational flexibility, and stereochemical complexity that medicinal chemists can exploit to fine-tune the pharmacological properties of drug candidates. This in-depth technical guide explores the diverse biological activities of 3-methylpiperidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The 3-Methylpiperidine Advantage: Stereochemistry and Lipophilicity in Drug Design

The introduction of a methyl group at the 3-position of the piperidine ring has profound implications for a molecule's biological activity. This seemingly simple modification introduces a chiral center, leading to (R) and (S) enantiomers, as well as cis and trans diastereomers depending on other ring substituents.[4][5][6] This stereoisomerism can dramatically influence a compound's binding affinity and selectivity for its biological target. The methyl group also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system (CNS).

A Spectrum of Therapeutic Applications

3-Methylpiperidine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Central Nervous System Disorders

The 3-methylpiperidine scaffold is a key component in the development of novel therapeutics for a range of neurological and psychiatric conditions. Its ability to modulate the activity of various CNS receptors and enzymes has led to the discovery of potent and selective agents for the treatment of pain, depression, and neurodegenerative diseases.

One significant area of research is the development of selective serotonin 5-HT6 receptor antagonists.[7] The 5-HT6 receptor is primarily expressed in the brain and is a validated target for cognitive enhancement in Alzheimer's disease and schizophrenia. The 3-methylpiperidine moiety plays a crucial role in orienting the molecule within the receptor's binding pocket, leading to high-affinity and selective antagonists.

Furthermore, derivatives of 3-methylpiperidine have been investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[8] These receptors are implicated in a variety of cellular functions, and their modulation has shown therapeutic potential in neuroprotection, analgesia, and the treatment of substance abuse. The stereochemistry of the 3-methyl group is often a critical determinant of selectivity between the σ1 and σ2 subtypes.

Oncology

In the realm of oncology, 3-methylpiperidine derivatives have emerged as potent inhibitors of several key cancer-related targets. Notably, they have been incorporated into the structure of Aurora kinase inhibitors.[7] Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is associated with numerous cancers. The 3-methylpiperidine scaffold contributes to the overall shape and electronic properties of the inhibitor, facilitating its interaction with the ATP-binding site of the kinase.

Moreover, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated significant cytotoxic effects against various cancer cell lines, including myeloma, leukemia, and natural killer T-cell lymphoma.[1] These compounds have been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes such as p53 and Bax.[1]

Infectious Diseases

The versatility of the 3-methylpiperidine scaffold extends to the development of anti-infective agents. Phenylpropenamide derivatives containing the 3-methylpiperidine moiety have shown promising activity against the hepatitis B virus (HBV).[7] These compounds are believed to interfere with the viral life cycle, although their precise mechanism of action is still under investigation.

Other Therapeutic Areas

Beyond the CNS and oncology, 3-methylpiperidine derivatives have shown potential in a variety of other therapeutic areas:

-

Chronic Pain: As agonists of the cannabinoid receptor 2 (CB2), these derivatives offer a potential therapeutic strategy for the management of chronic pain, with the advantage of avoiding the psychoactive side effects associated with CB1 receptor activation.[7]

-

Cardiovascular Disease: The 3-methylpiperidine nucleus is a component of certain drugs developed for cardiovascular conditions.[9]

-

Agriculture: In addition to their pharmaceutical applications, some 3-methylpiperidine derivatives have been developed as fungicides for agricultural use.[4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 3-methylpiperidine derivatives is intimately linked to their three-dimensional structure. The orientation of the methyl group, the nature and position of other substituents on the piperidine ring, and the overall molecular conformation all play a critical role in determining the compound's affinity and selectivity for its biological target.

For instance, in the case of sigma receptor ligands, the cis or trans relationship between the 3-methyl group and another substituent on the ring can lead to significant differences in binding affinity and subtype selectivity.[8] Similarly, for Aurora kinase inhibitors, the precise positioning of the 3-methylpiperidine moiety within the enzyme's active site is crucial for achieving potent inhibition.

To illustrate the logical flow of a typical drug discovery and development process for 3-methylpiperidine derivatives, the following workflow diagram is provided:

Caption: A generalized workflow for the discovery and development of 3-methylpiperidine-based therapeutics.

Experimental Protocols

The synthesis and biological evaluation of 3-methylpiperidine derivatives involve a range of standard and specialized laboratory techniques.

Synthesis of 3-Methylpiperidine Derivatives

A common and versatile method for the synthesis of the 3-methylpiperidine core is the hydrogenation of substituted pyridines.[5][6]

Step-by-Step Protocol for Pyridine Hydrogenation:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine precursor in a suitable solvent, such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO2).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or distillation to obtain the desired 3-methylpiperidine derivative.

The stereochemical outcome of the hydrogenation can often be influenced by the choice of catalyst, solvent, and reaction conditions.

Biological Evaluation

The biological activity of newly synthesized 3-methylpiperidine derivatives is assessed using a variety of in vitro and in vivo assays.

General Protocol for an In Vitro Enzyme Inhibition Assay:

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the test compound (3-methylpiperidine derivative) in a suitable buffer.

-

Assay Plate Setup: In a 96-well or 384-well microplate, add the enzyme solution to each well.

-

Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for an in vitro high-throughput screening (HTS) campaign to identify bioactive 3-methylpiperidine derivatives:

Caption: A simplified workflow for a high-throughput screening (HTS) assay.

Future Perspectives

The 3-methylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research in this area will likely focus on:

-

Development of novel synthetic methodologies: The design of more efficient and stereoselective methods for the synthesis of complex 3-methylpiperidine derivatives will be crucial for accessing novel chemical space.

-

Exploration of new biological targets: As our understanding of disease biology grows, new molecular targets will be identified, and the 3-methylpiperidine scaffold will undoubtedly be employed in the design of novel modulators for these targets.

-

Application of computational methods: In silico techniques, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of 3-methylpiperidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025). Pharmaceuticals.

- 3-Methylpiperidine 99 626-56-2 - Sigma-Aldrich. (n.d.).

- 3-Methylpiperidine: A High-Demand Chemical for Pharmaceutical and Industrial Applications. (2025).

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing - The Royal Society of Chemistry.

- Synthesis of 3-methylpiperidine - PrepChem.com. (n.d.).

- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (n.d.). ResearchGate.

- synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC - NIH.

- Biological activity comparison of methylated vs non-methylated piperidines. (n.d.). Benchchem.

- 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. (2009). ResearchGate.

- Synthesis and biological activity of novel tert -amylphenoxyalkyl (homo)piperidine derivatives as histamine H 3 R ligands. (n.d.). ResearchGate.

- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). PMC - NIH.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). OUCI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tuodaindus.com [tuodaindus.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylpiperidine 99 626-56-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Methylpiperidine: A High-Demand Chemical for Pharmaceutical and Industrial Applications [sincerechemicals.com]

(3S)-3-methylpiperidine structural analogs and derivatives

Initiating Literature Review

I'm starting with a comprehensive literature review to grasp the importance and uses of (3S)-3-methylpiperidine and its related compounds in medicinal chemistry. After establishing a foundational understanding, I plan to move onto more detailed investigations of its synthesis.

Refining Research Scope

I'm now expanding my literature review to dive deeper into the synthesis of this compound, concentrating on asymmetric and stereoselective methods. I'm also exploring structural modifications and derivatization to understand structure-activity relationships. Furthermore, I'm identifying key pharmacological applications and therapeutic uses, seeking specific examples. Simultaneously, I'm collecting authoritative sources and shaping the whitepaper's structure.

Defining Core Focus Areas

I'm now starting with a wide-ranging literature sweep on this compound's importance in medicinal chemistry and its analogs. My next step involves honing in on its asymmetric and stereoselective synthesis methods. I'm also examining structural modifications, SAR, and pharmacological applications, seeking concrete examples for the whitepaper. I'm concurrently structuring the guide and gathering authoritative sources.

A Comprehensive Technical Guide to the Safe Laboratory Handling of 3-Methylpiperidine

This guide provides an in-depth framework for the safe handling, use, and disposal of 3-methylpiperidine in a laboratory setting. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the inherent risks and the scientific principles behind the recommended safety protocols. By fostering a proactive safety culture grounded in expertise and authoritative knowledge, this guide aims to empower laboratory personnel to work confidently and safely with this versatile chemical intermediate.

Understanding the Compound: Physicochemical Profile and Associated Hazards

3-Methylpiperidine (CAS No. 626-56-2) is a colorless, flammable liquid with a characteristic amine odor.[1][2] It is a cyclic secondary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[3] However, its utility is accompanied by a significant hazard profile that demands rigorous adherence to safety protocols. A foundational understanding of its properties is the first step in a robust risk assessment.

The primary routes of occupational exposure are inhalation and skin contact.[4] The vapors are heavier than air and can travel to a source of ignition and flash back.[3][5]

Table 1: Physicochemical and Toxicological Properties of 3-Methylpiperidine

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃N | [6] |

| Molecular Weight | 99.17 g/mol | [6] |

| Appearance | Colorless liquid with a characteristic odor | [1][2] |

| Flash Point | 8 °C / 46.4 °F | [7] |

| Vapor Density | 3.42 (Air = 1) | [4] |

| Water Solubility | Soluble | [1][2] |

| GHS Hazard Class | Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage/Irritation (Category 1/2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [4][7] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6][7] |

Note: Hazard classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product in use.

The causality behind these hazards is rooted in the chemical's structure. Its high volatility at room temperature, indicated by the low flash point, creates a significant fire and explosion risk.[1][7] As a secondary amine, its basicity and reactivity contribute to its corrosive nature, enabling it to cause severe damage to skin, eyes, and mucous membranes upon contact.[1][5][7]

The Cornerstone of Safety: A Proactive Risk Assessment

Before any laboratory work involving 3-methylpiperidine commences, a thorough and documented risk assessment is mandatory. This process is not a mere formality but a critical scientific exercise to identify potential exposure scenarios and implement effective control measures. The logical flow of this assessment is crucial for its success.

Caption: Logical workflow for conducting a risk assessment before handling 3-methylpiperidine.

Hierarchy of Controls: From Engineering Solutions to Personal Protection

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Due to its high flammability and potential for respiratory irritation, all handling of 3-methylpiperidine must be performed within a certified chemical fume hood.[4][6] This is a non-negotiable requirement. The fume hood provides critical exhaust ventilation to keep airborne concentrations below occupational exposure limits and contains any potential spills or splashes.[4] All equipment used for handling, including transfer lines and receiving vessels, must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[6][7]

An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4][7] Their proximity is critical for rapid decontamination in the event of accidental contact, which can significantly mitigate the severity of a chemical burn.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls reduce the risk, appropriate PPE is mandatory to protect against residual hazards or failures in the primary controls.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[4] When there is a significant risk of splashing, such as during transfers of larger quantities, a face shield should be worn in addition to goggles.[7]

-

Skin Protection: A flame-resistant lab coat and long pants are required.[8] Gloves must be worn when handling the chemical.[9] Nitrile or butyl rubber gloves are generally recommended, but it is imperative to consult the glove manufacturer's compatibility chart for breakthrough times specific to 3-methylpiperidine.[10] Gloves should be inspected for defects before each use and removed promptly if contamination is suspected.[11] Never wear contaminated gloves outside the immediate work area.[11]

-

Respiratory Protection: Under normal operating conditions within a functioning fume hood, respiratory protection is typically not required. However, if exposure limits are likely to be exceeded, such as during a large spill or a failure of engineering controls, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7][10] A comprehensive respiratory protection program, including fit testing, is required by OSHA in such cases.[12]

Standard Operating Procedures (SOPs): Ensuring Methodical Safety

Detailed, step-by-step protocols are essential for minimizing errors and ensuring consistent safe practices.

Protocol for Dispensing and Weighing

-

Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood sash is at the proper working height.

-

Grounding: Confirm that the source container and receiving vessel are properly grounded and bonded.[6]

-

Transfer: Perform the liquid transfer slowly and carefully to minimize splashing and vapor generation. Use a funnel or cannula for transfers between containers.

-

Weighing: If weighing is required, perform it within the fume hood. Tare a sealed container, add the chemical, and then seal the container before removing it from the balance.

-

Cleanup: After dispensing, tightly cap the source container.[4] Wipe down any minor drips on the exterior of the container with a compatible solvent (e.g., isopropanol) and a disposable towel, which must then be treated as hazardous waste.

-

Hand Hygiene: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.[4][13]

Caption: Standard operating procedure for dispensing 3-methylpiperidine.

Storage and Incompatibility

3-Methylpiperidine must be stored in a cool, dry, well-ventilated area designated for flammable liquids.[3][4][7] The storage area should be away from heat, sparks, and open flames.[3] Keep containers tightly closed to prevent the escape of vapors and protect from moisture.[4][14]

It is crucial to segregate 3-methylpiperidine from incompatible materials to prevent dangerous reactions. These include:

-

Strong oxidizing agents[7]

-

Acid anhydrides[7]

-

Carbon dioxide (CO₂)[7]

-

Isocyanates, halogenated organics, peroxides, and phenols[1]

Contact with these substances can lead to vigorous or exothermic reactions.[1][3]

Emergency Response: Preparedness and Action

Even with robust preventative measures, the potential for accidents remains. A well-rehearsed emergency plan is a critical component of laboratory safety.

First Aid Measures

Immediate and decisive action is required following any exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[4][15]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][15] Seek immediate medical attention.[4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[7][15] Rinse the mouth with water. If the person is conscious, give them a glass of water to drink.[16] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[4]

Spill and Leak Procedures

Only trained personnel equipped with appropriate PPE should attempt to clean up a spill.

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Control Ignition Sources: Eliminate all sources of ignition (sparks, flames, hot surfaces) from the immediate area.[1][2]

-

Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.[17]

-

Containment: For small spills, contain the liquid using a non-combustible absorbent material like sand, earth, or vermiculite.[1][2][17] Avoid using absorbents that may be incompatible with amines.[1]

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5][7]

-

Decontamination: Clean the spill area thoroughly.[18] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[18]

-

Reporting: Report all spills to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.[18]

Caption: Step-by-step workflow for responding to a 3-methylpiperidine spill.

Fire Fighting

In case of a fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[1][5] Do not use a solid stream of water, as it may scatter and spread the fire. Vapors may form explosive mixtures with air.[3][7] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[19]

Waste Disposal

All waste containing 3-methylpiperidine, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[4][18] It must be collected in a properly labeled, sealed container and disposed of through the institution's EHS department in accordance with all local, state, and federal regulations.[4][9] Never dispose of 3-methylpiperidine down the drain.[13]

References

-

National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem Compound Database. [Link]

-

Fisher Scientific. (2024, February 16). SAFETY DATA SHEET: 3-Methylpiperidine. [Link]

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 3-Methylpiperidine. [Link]

-

TTTI. (n.d.). Material Safety Data Sheet: 3-Methylpiperidine. [Link]

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. [Link]

-

BioRAFT. (2024, January 23). Lab Safety Rules and Guidelines. [Link]

Sources

- 1. 3-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

- 8. csub.edu [csub.edu]

- 9. cdc.gov [cdc.gov]

- 10. 3-Methylpiperidine MSDS/SDS | Supplier & Distributor [ko.chemheterocycles.com]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. americanchemistry.com [americanchemistry.com]

- 13. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. qmul.ac.uk [qmul.ac.uk]

- 18. sites.rowan.edu [sites.rowan.edu]

- 19. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Spectroscopic Analysis of (3S)-3-methylpiperidine: An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the spectroscopic data for (3S)-3-methylpiperidine, a chiral saturated heterocycle of significant interest in medicinal chemistry and asymmetric synthesis. As a key building block, its unambiguous structural characterization is paramount for ensuring the integrity and success of research and development endeavors. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a holistic analytical profile of the molecule, grounded in established scientific principles and supported by authoritative data sources.

Introduction to this compound

This compound (C₆H₁₃N) is a chiral derivative of piperidine, a foundational scaffold in numerous pharmaceuticals and biologically active compounds.[1] The presence of a stereocenter at the C3 position introduces chirality, making stereospecific characterization essential. Spectroscopic techniques are the cornerstone of this process, providing definitive evidence of the molecular structure, connectivity, and functional groups. This guide explains the causality behind the observed spectral features, offering researchers a framework for interpreting their own analytical data.

Molecular Identity:

-

CAS Registry Number: 17305-22-5 (for the (S)-enantiomer)[7]

-

Synonyms: (S)-3-Pipecoline, (S)-(+)-3-Methyl-piperidine[7]

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. The chirality and conformational flexibility of the piperidine ring result in a complex but interpretable spectrum. For N-substituted piperidines, the conformation can be analyzed in detail; for 3-methylpiperidine itself, a dynamic equilibrium of chair conformations and nitrogen inversion is expected.[8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by overlapping multiplets in the aliphatic region, arising from the piperidine ring protons, and a distinct signal for the methyl group. The N-H proton typically appears as a broad signal that can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |

| -CH₃ (Methyl) | 0.8 - 0.9 | Doublet (d) | 3H | The doublet arises from coupling to the single proton at the C3 position. Its upfield shift is characteristic of an alkyl group. |

| Ring Protons (C2-C6) | 1.0 - 3.0 | Multiplets (m) | 9H | These protons are chemically and magnetically non-equivalent, leading to complex, overlapping signals. Protons on carbons adjacent to the nitrogen (C2, C6) are shifted further downfield. |

| N-H | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift is concentration and solvent-dependent. The signal broadens due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. |

Note: The specific chemical shifts for the ring protons are difficult to assign without advanced 2D NMR experiments (like COSY and HSQC) due to significant signal overlap.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the unique carbon environments. Due to the molecule's asymmetry, all six carbon atoms are expected to be chemically distinct, resulting in six discrete signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |

| -CH₃ (Methyl) | ~20 | Typical upfield position for a methyl carbon. |

| C5 | ~25 | A methylene carbon relatively shielded from the nitrogen. |

| C3 | ~32 | The chiral center, a methine carbon. |

| C4 | ~35 | A methylene carbon beta to the nitrogen. |

| C6 | ~47 | Methylene carbon alpha to the nitrogen, deshielded. |

| C2 | ~55 | Methylene carbon alpha to the nitrogen, deshielded. The C2 and C6 carbons are diastereotopic and thus have different chemical shifts. |

Note: These chemical shift values are based on analyses of similar piperidine structures.[10] Precise values can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key features are the N-H and C-H vibrations.

Caption: Key IR vibrational frequencies for 3-methylpiperidine.

Table 3: Principal IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3350 - 3250 | N-H Stretch | Secondary Amine | A moderate to weak, somewhat broad peak in this region is a hallmark of a secondary amine. Its presence is a crucial diagnostic feature. |

| 2950 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong, sharp absorptions confirming the saturated aliphatic nature of the molecule. |

| 1470 - 1430 | C-H Bend | CH₂ Scissoring | Confirms the presence of methylene groups within the piperidine ring. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | A moderate absorption in the fingerprint region, confirming the carbon-nitrogen bond. |

The absence of absorptions around 3000-3100 cm⁻¹ (sp² C-H) or ~1650 cm⁻¹ (C=C/C=N) validates the saturated nature of the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity and connectivity. Electron Ionization (EI) is a common technique for this type of analysis.

-

Molecular Ion (M⁺): The molecular formula C₆H₁₃N predicts a monoisotopic mass of 99.105 Da.[1] The mass spectrum should show a molecular ion peak at m/z = 99. The intensity of this peak may be moderate to low due to the propensity of amines to undergo fragmentation.

-

Key Fragmentation Pathway: The most characteristic fragmentation for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

Sources

- 1. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine, 3-methyl- [webbook.nist.gov]

- 3. Piperidine, 3-methyl- [webbook.nist.gov]

- 4. Piperidine, 3-methyl- [webbook.nist.gov]

- 5. Piperidine, 3-methyl- [webbook.nist.gov]

- 6. Piperidine, 3-methyl- [webbook.nist.gov]

- 7. This compound | C6H13N | CID 641100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Piperidine Scaffold - A Privileged Structure in Nature's Pharmacy

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, represents a cornerstone of alkaloid chemistry. Its deceptively simple structure is a recurring motif in a vast and diverse array of naturally occurring bioactive compounds. These molecules, honed by evolution, exhibit a remarkable spectrum of pharmacological activities, from the pungent spice of black pepper (piperine) to the potent neurotoxicity of poison hemlock (coniine).[1] This guide delves into the world of simple piperidine alkaloids, with a particular focus on the elusive 3-methylpiperidine. We will explore its biosynthetic origins, methods for its detection and isolation, and the broader pharmacological context of this important class of natural products. While complex piperidine alkaloids have been extensively studied, the simpler members of this family, like 3-methylpiperidine, offer a unique lens through which to understand the fundamental biosynthetic pathways and potential for synthetic derivatization in drug discovery.

Part 1: The Biosynthetic Blueprint - From Amino Acid to Heterocycle

The journey from primary metabolism to the formation of the piperidine nucleus is a testament to nature's elegant chemical logic. The foundational building block for the vast majority of piperidine alkaloids is the essential amino acid, L-lysine.[2][3] The transformation of this linear amino acid into a cyclic alkaloid is a multi-step enzymatic process that represents a critical branch point in plant specialized metabolism.

The Cadaverine Pathway: The Primary Route to the Piperidine Ring

The most common and well-understood pathway for piperidine alkaloid biosynthesis proceeds through the intermediate, cadaverine.[3][4] This pathway can be dissected into three key stages:

-

Decarboxylation of L-Lysine: The initial committed step is the removal of the carboxyl group from L-lysine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme, to yield the diamine cadaverine.[3][5] The activity of LDC is a critical regulatory point in the biosynthesis of these alkaloids.

-

Oxidative Deamination: Cadaverine then undergoes an oxidative deamination, a reaction typically catalyzed by a copper amine oxidase (CAO) .[5] This enzyme converts one of the primary amino groups of cadaverine into an aldehyde, forming 5-aminopentanal.

-

Spontaneous Cyclization and Imine Formation: 5-aminopentanal exists in a dynamic equilibrium with its cyclic Schiff base form, Δ¹-piperideine .[4][5] This intramolecular cyclization is often spontaneous and represents the formation of the core piperidine heterocyclic system. Δ¹-piperideine is a key branchpoint intermediate, serving as the precursor for a wide variety of piperidine alkaloids.[5]

Caption: Workflow for Acid-Base Extraction of Alkaloids.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 3-methylpiperidine.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, coupled to a mass selective detector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

-

Mass Range: m/z 40-550.

-

Solvent Delay: 3 minutes.

Sample Preparation and Analysis:

-

Dissolve a small amount of the total alkaloid fraction in methanol.

-

Inject 1 µL of the sample into the GC-MS system.

-

Identify 3-methylpiperidine by comparing its retention time and mass spectrum with that of an authentic standard and by matching the fragmentation pattern with a reference library (e.g., NIST). The expected mass spectrum of 3-methylpiperidine will show a molecular ion peak (M⁺) at m/z 99 and characteristic fragment ions. [6][7]

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).

Spectra to Acquire:

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The spectrum of 3-methylpiperidine will show characteristic signals for the methyl group protons and the protons on the piperidine ring. [8]* ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The ¹³C NMR spectrum of 3-methylpiperidine will display distinct signals for the methyl carbon and the five carbons of the piperidine ring. [9]* 2D NMR (COSY, HSQC): These experiments are used to establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for unambiguous assignment of all signals and confirmation of the 3-methylpiperidine structure.

Part 4: Pharmacological Significance and Future Perspectives

While specific pharmacological data for 3-methylpiperidine is limited, the broader class of simple piperidine alkaloids exhibits a wide range of biological activities. These compounds are known to interact with various receptors and enzymes in the central and peripheral nervous systems.

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This versatility has made it a common feature in many approved drugs.

The potential pharmacological activities of 3-methylpiperidine and its derivatives could include:

-

Neuromodulatory Effects: Due to their structural similarity to neurotransmitters, simple piperidines can interact with various receptors, including nicotinic acetylcholine receptors.

-

Enzyme Inhibition: The basic nitrogen atom can act as a hydrogen bond acceptor or participate in ionic interactions with active sites of enzymes.

The limited natural abundance of 3-methylpiperidine should not deter its investigation. Its simple, chiral structure makes it an attractive starting point for the synthesis of novel compound libraries for drug screening. The biosynthetic pathways discussed in this guide can also be harnessed for the biotechnological production of piperidine alkaloids and their derivatives, offering a sustainable alternative to chemical synthesis.

Caption: Logical Flow from Biosynthesis to Application.

References

-

Alkaloids Derived from Lysine: Piperidine Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Alkaloids Derived from Lysine. (n.d.). Biocyclopedia. Retrieved January 14, 2026, from [Link]

-

The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse. (1977). Neurochemical Research, 2(6), 619-637. [Link]

-

Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids. (2021). Current Pharmaceutical Design, 27(42), 4358-4371. [Link]

-

Piperidine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

The extraction, separation and purification of alkaloids in the natural medicine. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]

-

Alkaloid Extraction Methods. (n.d.). Lifeasible. Retrieved January 14, 2026, from [Link]

-

Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. (2022). CABI Digital Library. [Link]

-

3-Methylpiperidine. (n.d.). In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). Molecules, 27(20), 6843. [Link]

-

3-Methylpiperidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Biosynthesis of Alkaloids. (2014). Imperial College London. [Link]

-

New extraction technique for alkaloids. (2006). Journal of the Serbian Chemical Society, 71(3), 297-303. [Link]

-

(R)-3-Methylpiperidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Piperidine alkaloids biosynthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

3-Methylpiperidine: Your Source for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports, 2(4), 231-239. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society, 99(10), 3290-3295. [Link]

-

3-Methylpiperidine: A High-Demand Chemical for Pharmaceutical and Industrial Applications. (n.d.). LinkedIn. Retrieved January 14, 2026, from [Link]

-

Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2020). Systematic Reviews in Pharmacy, 11(11), 1686-1694. [Link]

-

GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. (2016). International Journal of Pharmacognosy and Phytochemical Research, 8(3), 473-477. [Link]

Sources

- 1. Biosynthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids Derived from Lysine | Alkaloids from Plants | Medicinal Herbs | Botany | Biocyclopedia.com [biocyclopedia.com]

- 3. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methylpiperidine(626-56-2) 1H NMR [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

thermodynamic properties of 3-methylpiperidine enantiomers

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Methylpiperidine Enantiomers

Executive Summary

For researchers, scientists, and professionals in drug development, a molecule's stereochemistry is not a trivial detail; it is a critical determinant of its biological activity, safety, and manufacturability. The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] This guide focuses on the (R)- and (S)-enantiomers of 3-methylpiperidine, providing an in-depth exploration of their thermodynamic properties. Understanding these properties—from the fundamental stability indicated by enthalpy of formation to the subtle energy differences that govern chiral recognition—is paramount for developing robust methods of synthesis, separation, and analysis. This document moves beyond a simple recitation of data, offering a narrative grounded in the causality behind experimental choices and computational validations, reflecting the perspective of a senior application scientist.

Part 1: Foundational Principles of Chiral Thermodynamics

The 3-Methylpiperidine Scaffold: A Privileged Chiral Structure

3-Methylpiperidine is a saturated heterocycle featuring a chiral center at the C3 position. The introduction of this single methyl group transforms the achiral piperidine ring into a molecule with two non-superimposable mirror images: (R)-3-methylpiperidine and (S)-3-methylpiperidine. This chirality is of immense significance in drug design, as biological systems (enzymes, receptors) are inherently chiral. The precise three-dimensional arrangement of the piperidine ring and its substituents can lead to profound differences in binding affinity, efficacy, and metabolic profile between enantiomers.[1]

Core Thermodynamic Concepts in Enantiomeric Systems

Enantiomers possess identical intrinsic thermodynamic properties in an achiral environment. They have the same melting point, boiling point, solubility, and standard Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. The distinction only emerges in a chiral environment, where their interactions with other chiral entities differ.

The thermodynamic basis for all chiral separations and stereoselective biological interactions lies in the formation of transient diastereomeric complexes. When an enantiomeric pair, (R) and (S), interacts with a single enantiomer of a chiral selector (CS), two different diastereomeric complexes are formed: [(R), (CS)] and [(S), (CS)]. These complexes are diastereomers and, therefore, have different thermodynamic stabilities. This difference in the Gibbs free energy of formation (ΔΔG) is the driving force for chiral recognition.

ΔΔG = ΔG(R)-CS - ΔG(S)-CS = (ΔΔH) - T(ΔΔS)

A non-zero ΔΔG allows for the separation and differentiation of enantiomers. Experimental studies on chiral amine recognition have shown that this discrimination is often driven by enthalpy (ΔΔH), reflecting more favorable interactions like hydrogen bonding in one complex, while being potentially opposed by entropy (ΔΔS).[3]

Configurational Stability and Nitrogen Inversion

Simple acyclic amines with three different substituents are chiral but often undergo rapid pyramidal (or nitrogen) inversion at room temperature, which interconverts the two enantiomers.[4] The thermodynamic barrier for this process is typically low (~25 kJ/mol), preventing the resolution of the racemic mixture.[4] However, in a cyclic system like piperidine, the ring structure imposes significant steric and energetic constraints that hinder this inversion, rendering the chiral center at C3 configurationally stable under normal conditions.

Part 2: Experimental Determination of Thermodynamic Properties

The experimental characterization of thermodynamic properties provides the foundational data upon which all process development and computational models are built.

Enthalpy of Formation (ΔH°f): A Measure of Molecular Stability

The standard molar enthalpy of formation is a fundamental thermodynamic quantity that defines the stability of a molecule relative to its constituent elements in their standard states. While identical for both (R)- and (S)-3-methylpiperidine, its precise measurement for the racemic mixture is crucial for thermochemical databases and for validating computational models.

Methodology: Static Bomb Combustion Calorimetry

This destructive technique measures the energy of combustion (ΔcU°) by burning a precise mass of the substance in a high-pressure oxygen environment. From this, the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be derived.

Protocol 1: Determination of Liquid-Phase Enthalpy of Formation (ΔfH°(l))

-

Calibration: Calibrate the bomb calorimeter system by combusting a certified standard of known energy of combustion, such as benzoic acid, to determine the energy equivalent of the calorimeter (εcalor).

-

Sample Preparation: Encapsulate a precisely weighed mass (approx. 0.4 g) of liquid 3-methylpiperidine in a polyethylene ampoule.

-

Combustion: Place the ampoule in the crucible within the static bomb calorimeter. Pressurize the bomb with pure oxygen to 3.04 MPa and place a known volume of water (1.00 cm³) inside to ensure saturation of the final atmosphere.[5]

-

Measurement: Ignite the sample and record the temperature change over time. The corrected temperature rise (ΔT) is used to calculate the gross energy of combustion.

-

Calculation: Calculate the standard specific energy of combustion (Δcu°) from the recorded data, making corrections for the combustion of the polyethylene ampoule and fuse ignition energy.

-

Derivation of ΔfH°(l): Use the calculated standard molar enthalpy of combustion (ΔcH°) and known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)) to derive the ΔfH°(l) for 3-methylpiperidine via Hess's Law.

Methodology: Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔvapH°) must be measured. This can be achieved with high precision using a Calvet microcalorimeter. The technique involves measuring the heat absorbed during the isothermal evaporation of the sample into a vacuum.

The combination of these techniques provides a complete thermochemical profile.

Data Summary: Thermodynamic Properties of 3-Methylpiperidine

| Thermodynamic Parameter | Value (kJ·mol⁻¹) | State | Experimental Method | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -(123.6 ± 1.4) | Liquid | Static Bomb Combustion Calorimetry | [6][7][8] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -(79.2 ± 1.6) | Gas | Combustion Calorimetry & Calvet Microcalorimetry | [6][7][8] |

Thermodynamics of Chiral Separation & Analysis

The practical application of chiral thermodynamics is most evident in the separation of enantiomers. The goal is to create a system where the diastereomeric complexes formed between the enantiomers and a chiral selector are sufficiently different in energy to allow for physical separation.

Methodology 1: Classical Resolution via Diastereomeric Salt Crystallization

This method exploits the different solubilities of diastereomeric salts. Reacting the racemic basic amine with a single enantiomer of a chiral acid creates two diastereomeric salts with distinct physical properties.[9]

Protocol 2: Diastereomeric Salt Crystallization

-

Reagent Selection: Choose an appropriate chiral resolving agent. For a basic amine like 3-methylpiperidine, chiral acids such as (R)- or (S)-mandelic acid or derivatives of tartaric acid are effective choices.[9]

-

Salt Formation: Dissolve the racemic 3-methylpiperidine in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of the chiral resolving agent.

-

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The rate of cooling is critical; rapid cooling can trap the more soluble diastereomer, reducing the enantiomeric excess (ee) of the product.[9]

-

Isolation: Isolate the crystals by filtration.

-

Liberation of the Free Amine: Dissolve the isolated salt in water and add a base (e.g., NaOH) to deprotonate the amine, liberating the free enantiomerically-enriched 3-methylpiperidine, which can then be extracted with an organic solvent.

-

Analysis: Determine the enantiomeric excess of the isolated amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy.

Troubleshooting Insights:

-

Low Enantiomeric Excess (ee): Often caused by a cooling rate that is too fast or impurities in the starting materials.[9] Re-crystallization can improve purity.

-

Failure to Crystallize: Can be addressed by seeding with a previously formed crystal, concentrating the solution, or adding an "anti-solvent" (in which the salt is insoluble) to induce precipitation.[9]

Methodology 2: Chromatographic Resolution (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[9] The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral phase, leading to different retention times.

Protocol 3: Analytical Chiral HPLC

-

Column Selection: Select a suitable CSP. For piperidine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective.[9]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Expert Insight - Mobile Phase Modifier: For a basic amine like 3-methylpiperidine, strong interactions with the silica support of the CSP can cause significant peak tailing. To counteract this, add a small amount (typically 0.1%) of a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[9] This modifier occupies active sites on the stationary phase, resulting in improved peak symmetry.

-

Sample Preparation: Dissolve the racemic sample in the mobile phase. Derivatization with a UV-active agent may be necessary if the analyte lacks a strong chromophore.[9]

-

Analysis: Inject the sample onto the HPLC system and run the isocratic method. The two enantiomers will elute at different retention times (tR1, tR2).

-

Quantification: The enantiomeric excess (% ee) can be calculated from the integrated peak areas (A1, A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Part 4: Applications and Significance in Drug Development

A thorough understanding of the directly impacts several key areas of pharmaceutical development:

-

Process Chemistry: Thermodynamic data on solubility and diastereomeric salt formation are essential for designing efficient, scalable, and cost-effective chiral resolution processes.

-

Pharmacology: The difference in Gibbs free energy of binding (ΔΔG) between enantiomers and a biological target dictates stereoselectivity. A highly selective drug is often safer and more effective.

-

Formulation Science: The solid-state properties of the final active pharmaceutical ingredient (API), such as crystal lattice energy and melting point, are governed by thermodynamics and are critical for drug product stability and bioavailability.

-

Regulatory Affairs: Regulatory bodies like the FDA require strict control over the enantiomeric purity of chiral drugs. Robust, validated analytical methods, grounded in the thermodynamic principles of chiral recognition, are non-negotiable.

Conclusion

The are not abstract academic concepts; they are the fundamental scientific principles that govern their behavior from the reaction flask to the patient. By integrating high-precision experimental techniques like calorimetry and chiral chromatography with validated computational models, researchers can gain a comprehensive understanding of these molecules. This knowledge is indispensable for the rational design of chiral separations, the prediction of biological activity, and the successful development of novel therapeutics built upon this privileged chemical scaffold.

References

- Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.

- Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. SciSpace.

-

Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry, 71(10), 3677–3685. [Link]

-

Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. PubMed. [Link]

-

Grigorean, G., & Lebrilla, C. B. (2002). The Thermodynamic Basis for Enantiodiscrimination: Gas-Phase Measurement of the Enthalpy and Entropy of Chiral Amine Recognition by Dimethyldiketopyridino-18-crown-6. The Journal of Physical Chemistry A, 106(44), 10623–10630. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines. Retrieved from [Link]

- Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. Sci-Hub.

- Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)

- Navrátilová, H., & Potácek, M. (2001). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization.

-

Wang, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

- Benchchem. (n.d.). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.

-

Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., Cabral, J. I. T. A., Gomes, P., & Gomes, J. R. B. (2006). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. figshare. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines / The Journal of Organic Chemistry, 2006 [sci-hub.ru]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Enantioselective Synthesis of (3S)-3-Methylpiperidine: A Guide for Researchers

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products.[1][2][3] The stereochemistry of substituents on the piperidine ring is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct efficacy and safety profiles. (3S)-3-methylpiperidine, a key chiral building block, is a component of numerous drug candidates targeting a range of conditions, from neurological disorders to cancer.[1][3] Consequently, the development of robust, efficient, and highly stereoselective methods for its synthesis is of paramount importance to the pharmaceutical industry.

This document provides a detailed guide to the enantioselective synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will explore cutting-edge catalytic strategies and established chiral auxiliary-based methods, offering in-depth technical protocols and the scientific rationale behind these approaches.

Comparative Overview of Synthetic Strategies

The asymmetric synthesis of 3-substituted piperidines has been a long-standing challenge.[1][3] Early approaches often relied on lengthy synthetic sequences, stoichiometric chiral reagents, or classical resolution of racemic mixtures, which can be inefficient and less atom-economical. Modern synthetic chemistry has ushered in more elegant and powerful solutions. Here, we focus on two prominent strategies: a state-of-the-art Rhodium-catalyzed asymmetric dearomatization and a classic, yet effective, chiral auxiliary-mediated alkylation.

| Synthetic Strategy | Core Principle | Key Advantages | Potential Considerations |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Dearomatization of a pyridine derivative via a highly enantioselective C-C bond formation.[1][4][5] | High enantioselectivity, broad substrate scope, catalytic nature. | Requires specialized ligands and catalyst systems. |

| Chiral Auxiliary-Mediated Alkylation | Diastereoselective alkylation of a piperidin-2-one bearing a removable chiral auxiliary.[6] | Well-established methodology, often high diastereoselectivity. | Stoichiometric use of the chiral auxiliary, additional protection/deprotection steps may be required. |

I. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A Modern Approach

A powerful and versatile strategy for the enantioselective synthesis of 3-substituted piperidines involves a three-step sequence starting from pyridine.[1][2][3][4] The key step is a rhodium-catalyzed asymmetric reductive Heck reaction that forges the C3-substituent bond with exceptional stereocontrol.[1][4] While the literature predominantly showcases this method for aryl substituents, the underlying principles are adaptable for the introduction of a methyl group.

Overall Synthetic Workflow

The process can be visualized as a three-stage convergent synthesis:

Caption: Workflow for the Rh-catalyzed enantioselective synthesis of this compound.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

Rationale: Pyridine itself is aromatic and relatively unreactive towards direct, selective functionalization.[5] To overcome this, it is first activated and partially reduced to a more reactive dihydropyridine intermediate. The use of phenyl chloroformate serves to both activate the pyridine ring for reduction by sodium borohydride and to install a carbamate protecting group, which is crucial for the stability and reactivity of the resulting dihydropyridine.[7]

Detailed Protocol:

-

To a solution of sodium borohydride (1.0 eq) and pyridine (1.0 eq) in methanol, cooled to -78 °C under a nitrogen atmosphere, add phenyl chloroformate (1.0 eq) dropwise.

-

Maintain the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with 1N NaOH and 1N HCl.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield phenyl pyridine-1(2H)-carboxylate as a white crystalline solid.[4][7]

Step 2: Rh-Catalyzed Asymmetric Carbometalation

Rationale: This is the crucial enantioselective step. A rhodium catalyst, in conjunction with a chiral bisphosphine ligand (e.g., (S)-Segphos), facilitates the addition of a methyl group (from a suitable methylboron reagent) to the dihydropyridine.[1][7] The chiral ligand creates a chiral environment around the rhodium center, directing the approach of the reactants to favor the formation of one enantiomer of the product over the other. Aqueous cesium hydroxide is an essential additive, likely playing a role in the transmetalation step of the catalytic cycle.[1]

Detailed Protocol:

-

In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).[7]

-

Add a solvent mixture of toluene, 2-methyltetrahydrofuran (THP), and water, followed by aqueous CsOH (2.0 eq).[7]

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the methylboronic acid (3.0 eq) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 eq).

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.

-

Remove the solvent in vacuo and purify the crude product by flash chromatography to afford the desired (S)-3-methyl-tetrahydropyridine derivative.

Step 3: Reduction and Deprotection

Rationale: The final step involves the complete saturation of the tetrahydropyridine ring and removal of the carbamate protecting group to yield the target this compound. Catalytic hydrogenation using palladium on carbon is a standard and effective method for reducing the double bond. Subsequent hydrolysis of the carbamate under basic conditions liberates the free amine.

Detailed Protocol:

-

Subject the enantioenriched 3-methyl-tetrahydropyridine derivative to hydrogenation using 10% palladium on carbon in a suitable solvent (e.g., methanol) under a hydrogen atmosphere.

-

After complete reduction of the double bond, filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate and dissolve the residue in methanol.

-

Add aqueous potassium hydroxide and stir the mixture until the carbamate deprotection is complete (monitor by TLC).

-

Neutralize the reaction mixture and extract the product into an organic solvent.

-

Dry the organic layer, concentrate, and purify by distillation or chromatography to obtain this compound.

II. Chiral Auxiliary-Mediated Asymmetric Alkylation

This approach represents a more classical yet highly effective strategy for establishing the stereocenter at the C3 position. It relies on the use of a chiral auxiliary to direct the diastereoselective alkylation of a piperidin-2-one precursor. A notable example employs D-phenylglycinol as the chiral auxiliary.[6]

Synthetic Strategy Overview

Caption: Workflow for the chiral auxiliary-mediated synthesis of this compound.

Step 1: Synthesis of the Chiral Piperidin-2-one Adduct

Rationale: Commercially available D-phenylglycinol is coupled with δ-valerolactone to form the chiral piperidin-2-one substrate. The chiral auxiliary will subsequently control the facial selectivity of the enolate alkylation.

Detailed Protocol:

-

A mixture of D-phenylglycinol and δ-valerolactone is heated, typically in the presence of a catalyst or under conditions that facilitate amide formation, to yield 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one.[6]

-

The product is purified by crystallization or column chromatography.

Step 2: Diastereoselective Methylation

Rationale: This is the key stereochemistry-defining step. The chiral piperidin-2-one is deprotonated with a strong base, such as sec-butyllithium (s-BuLi), to form a chiral enolate. The bulky chiral auxiliary blocks one face of the enolate, forcing the incoming electrophile (methyl iodide) to attack from the less hindered face, leading to a high diastereomeric excess. The presence of the unprotected hydroxyl group on the auxiliary is crucial, as it participates in chelation with the lithium cation, further rigidifying the transition state and enhancing stereocontrol.[6]

Detailed Protocol:

-

Dissolve the chiral piperidin-2-one adduct in a dry ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of sec-butyllithium (2.5 eq). The excess base is required to deprotonate both the α-carbon and the hydroxyl group.[6]

-